6H-Benzo[c]chromene
Description
Structure
3D Structure
Properties
CAS No. |
229-95-8 |
|---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
6H-benzo[c]chromene |
InChI |
InChI=1S/C13H10O/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-8H,9H2 |
InChI Key |
BEUDCHGZCTUAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3O1 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 6h Benzo C Chromene and Its Structural Analogues
Foundational Synthetic Routes to the 6H-Benzo[c]chromene Nucleus
The construction of the this compound core often relies on the formation of a key aryl-aryl bond followed by the closure of the pyran ring. Classical approaches have established two primary pathways: the cyclization of pre-formed biaryl intermediates and the annulation of chromone derivatives.
Intramolecular Cyclization Processes via Biaryl Intermediates
A prevalent strategy for synthesizing the this compound nucleus involves the intramolecular cyclization of biaryl precursors. Biaryl-2-carboxylic acids are particularly useful and readily available starting materials for this transformation. orgsyn.org The key step is the formation of a C-O bond between the carboxylic acid group and a C-H bond on the adjacent aryl ring, a process known as oxidative lactonization.
Several methods have been developed to achieve this cyclization:
Copper-Catalyzed C-H Oxygenation : This method is effective for the cyclization of electron-rich and electron-neutral biaryl-2-carboxylic acids. orgsyn.org
Metal-Free Dehydrogenative Coupling : A more general approach utilizes potassium peroxydisulfate (K₂S₂O₈) and a catalytic amount of silver nitrate (AgNO₃) to mediate the cyclization. This metal-free method is notable for its tolerance to a wider range of electronic effects, working well for substrates with both electron-donating and electron-withdrawing groups. orgsyn.org
Photostimulated Radical Cyclization : Another modern approach involves the use of visible light. In this transition-metal-free method, (2-halobenzyl) phenyl ethers are treated with a strong base like potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). Irradiation with blue LEDs initiates a radical cyclization to form the this compound ring. rsc.orgresearchgate.net This process is believed to proceed through an electron donor-acceptor complex. rsc.org
A summary of representative cyclization reactions is presented below.
| Starting Material | Reagents and Conditions | Product | Yield |
| Biphenyl-2-carboxylic acid | K₂S₂O₈, AgNO₃ (cat.), MeCN/H₂O, 50 °C | 6H-Benzo[c]chromen-6-one | 88% orgsyn.org |
| (2-Bromobenzyl)phenyl ether | KOtBu, DMSO, blue LEDs, rt | This compound | (Varies with substrate) researchgate.net |
| o-Benzyl-protected phenols | C-H sulfenylation followed by photocatalysis | This compound derivatives | Good to excellent yields acs.orgnih.gov |
Annulation Strategies Involving Chromone Derivatives
Annulation strategies offer an alternative route where the benzo[c]chromene system is constructed by adding a new ring to a pre-existing chromone (4H-chromen-4-one) core. These methods typically involve cycloaddition reactions.
A notable example is the reaction of chromones with dicarbonyl compounds. When unsubstituted chromones are reacted with dimethyl acetonedicarboxylate in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), functionalized 6H-benzo[c]chromen-6-ones are produced. tubitak.gov.tr The proposed mechanism initiates with a nucleophilic attack by the acetonedicarboxylate at the C-2 position of the chromone. This is followed by the opening of the chromone ring, an intramolecular Michael addition, transesterification to form the lactone, and subsequent aromatization to yield the final product. tubitak.gov.tr
Other variations include reacting 3-formylcoumarins or 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silylenol ethers) in a [3+3] cycloaddition to build the new ring. tubitak.gov.tr A metal-free, three-step sequence has also been developed, which involves an intermolecular Diels-Alder cycloaddition between a 3-vinyl-2H-chromene and an alkyne, followed by oxidative aromatization. rsc.org
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions have been particularly instrumental in the synthesis of the this compound scaffold.
Palladium-Catalyzed Transformations for C-C and C-O Bond Formation
Palladium catalysts are highly versatile and can be employed to forge both the critical C-C aryl-aryl bond of the biaryl precursor and the C-O bond required for the final lactonization step. These transformations often provide access to a wide range of substituted benzo[c]chromenes under mild conditions. figshare.com For instance, phenyl-2-iodobenzoates can be cyclized to benzo[c]chromen-6-ones using a palladium catalyst like (Ph₃P)₂PdCl₂. The reaction is believed to proceed through an intramolecular C-H activation to form a cyclic ArPd(II)-enolate intermediate, which then undergoes reductive elimination. tubitak.gov.tr
Suzuki-Miyaura Cross-Coupling Methodologies
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming the biaryl C-C bond, which is the foundational step in many this compound syntheses. researchgate.net This reaction typically couples an aryl boronic acid with an aryl halide. researchgate.net
In the context of benzo[c]chromene synthesis, this methodology is often integrated into a one-pot, domino sequence. For example, an o-halobenzoic acid can be coupled with a phenylboronic acid using a palladium catalyst. The resulting biaryl-2-carboxylic acid intermediate is not isolated but is subjected to an in-situ oxidative lactonization to directly afford the 6H-benzo[c]chromen-6-one product. chemrxiv.orgresearchgate.netsemanticscholar.org This approach is highly efficient, often proceeding in aqueous media under aerobic conditions. chemrxiv.orgresearchgate.net The choice of catalyst, base, and ligand is crucial for optimizing the reaction yield. semanticscholar.org
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base / Solvent | Product | Yield (%) |
| 2-Iodobenzoic acid | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ / Water | 6H-Benzo[c]chromen-6-one | 91% semanticscholar.org |
| 2-Bromo-5-methylbenzoic acid | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ / Water | 2-Methyl-6H-benzo[c]chromen-6-one | 85% semanticscholar.org |
| 2-Bromobenzoic acid | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ / Water | 9-Methoxy-6H-benzo[c]chromen-6-one | 88% semanticscholar.org |
Direct C-H Activation and Dehydrogenative Coupling Protocols
An even more atom-economical and elegant approach involves the direct palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds. nih.govacs.org This strategy bypasses the need for pre-functionalized starting materials like aryl halides or boronic acids, directly forming the key aryl-aryl bond from two C-H bonds. acs.org
This transformation typically employs a palladium catalyst, such as Pd(OAc)₂, in the presence of an oxidant. A significant advantage of this protocol is the use of molecular oxygen as the terminal oxidant, making the process environmentally benign. nih.govacs.org The reaction demonstrates broad substrate scope and good tolerance for various functional groups. acs.org This C-H/C-H coupling method represents a highly efficient and modern route to the this compound core and has been successfully applied to the concise total synthesis of natural products like cannabinol. nih.govacs.org Other related palladium-catalyzed C-H activation methods have utilized diazonium salts as coupling partners. nih.gov
| Substrate Type | Catalyst / Oxidant | Key Transformation | Product |
| Substituted 2-phenoxy-1,1'-biphenyls | Pd(OAc)₂ / O₂ (air) | Intramolecular C-H/C-H Coupling | This compound derivatives acs.org |
| Phenyl-2-iodobenzoates | (Ph₃P)₂PdCl₂ | Intramolecular C-H Activation/Cyclization | 6H-Benzo[c]chromen-6-one derivatives tubitak.gov.tr |
| Diazonium salts | Pd(OAc)₂ | Denitrogenation/C-H Activation/Cyclization | 6H-Benzo[c]chromen-6-one derivatives nih.gov |
Cascade Annulation Reaction Design
Cascade, or domino, reactions provide an elegant and atom-economical approach to complex molecules like this compound from simple precursors in a single operation. A notable strategy involves a palladium-catalyzed cascade annulation of o-hydroxyarylboronic acids with easily accessible p-quinone methides (p-QMs). acs.org This reaction proceeds under mild conditions and is followed by an aerial oxidation step to yield a variety of this compound scaffolds. acs.orgfigshare.com The versatility of this method allows for the synthesis of diverse derivatives, which can be further transformed into valuable 6H-benzo[c]chromen-6-ones. acs.org
Another powerful cascade annulation approach utilizes an in-situ generated ortho-alkynyl quinone methide from a propargylamine precursor. nih.gov A base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), promotes a double-annulation cascade to construct 2-aryl-4-hydroxybenzo[c]chromen-6-ones. nih.govresearchgate.net This method is distinguished by its operational simplicity, tolerating benchtop-grade solvents without the need for an inert atmosphere. nih.gov
Furthermore, catalyst-free cascade reactions have been developed, aligning with the principles of green chemistry. One such method involves the intramolecular Diels-Alder reaction of 2-(2-(allyloxy)phenyl)furan derivatives in aqueous media under microwave irradiation to form substituted 6H-benzo[c]chromenes. rsc.org
| Precursors | Catalyst/Reagent | Conditions | Product | Ref |
| p-Quinone Methides + o-Hydroxyarylboronic Acids | Palladium catalyst | Mild, followed by aerial oxidation | 6H-Benzo[c]chromenes | acs.org |
| Propargylamine + Dimethyl 3-oxoglutarate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 120 °C, air atmosphere | Hydroxybenzo[c]chromen-6-ones | nih.gov |
| 2-(2-(allyloxy)phenyl)furan | None (Catalyst-free) | Aqueous media, Microwave irradiation | 6H-Benzo[c]chromenes | rsc.org |
Copper-Mediated Synthetic Pathways
Copper catalysis offers a more economical alternative to palladium for certain transformations. While extensively used for the synthesis of the related 6H-benzo[c]chromen-6-one derivatives, its application for the direct synthesis of the parent this compound is less documented. However, related copper-mediated reactions highlight its potential. For instance, copper-catalyzed remote C–H oxygenation of biaryl-2-carboxylic acids has been reported for the synthesis of 6H-benzo[c]chromen-6-ones. orgsyn.org This method is particularly effective for electron-rich and neutral substrates. orgsyn.org
A simple and efficient cascade synthesis of chloro-substituted 9-phenyl-6H-benzo[c]chromenes has been achieved using copper(II) chloride (CuCl2). This reaction proceeds via chlorination followed by benzannulation under mild, additive-free conditions, providing a green alternative for introducing a chlorine atom onto the polyheterocyclic framework. oup.com
Transition Metal-Free Catalysis and Green Chemistry Considerations
Increasing emphasis on sustainable chemistry has spurred the development of transition-metal-free synthetic routes. These methods often employ visible light, alternative energy sources like microwaves, and environmentally benign solvents. rsc.orgnih.gov
A significant advancement is the synthesis of 6H-benzo[c]chromenes from (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl (B1604629) ethers using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) under visible light irradiation from blue LEDs. nih.govrsc.org This protocol avoids the need for expensive catalysts, ligands, and high temperatures. rsc.org The reaction is initiated by the formation of an electron donor-acceptor complex between the dimsyl anion (formed from KOtBu and DMSO) and the starting material. nih.govrsc.org
In another green approach, diversely substituted 6H-benzo[c]chromenes are synthesized via a catalyst-free cascade reaction in aqueous media under microwave irradiation (MWI). rsc.orgresearchgate.net This method, based on an intramolecular Diels–Alder reaction, highlights a commitment to environmentally friendly synthesis by eliminating the need for any catalyst and using water as the solvent. rsc.org
| Precursors | Reagents/Conditions | Key Features | Ref |
| (2-Halobenzyl) phenyl ethers | KOtBu, DMSO, Blue LED light | Transition-metal-free, mild conditions | nih.govrsc.org |
| 2-(2-(allyloxy)phenyl)furan | Water, Microwave irradiation | Catalyst-free, aqueous media | rsc.org |
Radical-Initiated Cyclization Strategies for this compound Synthesis
Radical chemistry provides a powerful platform for C-C bond formation and the construction of complex cyclic systems. Several strategies based on radical intermediates have been successfully applied to the synthesis of 6H-benzo[c]chromenes.
Photoredox Catalysis in Radical Generation and Propagation
Visible-light photoredox catalysis has emerged as a premier tool for generating radicals under exceptionally mild conditions. This strategy has been adeptly used to synthesize 6H-benzo[c]chromenes. One prominent method involves a two-step sequence starting from O-benzylated phenols. acs.orgnih.gov First, a regioselective C–H sulfenylation yields S-aryl dibenzothiophenium salts. acs.orgnih.gov These salts then act as radical precursors in a photocatalytic cycle. acs.org A photocatalyst, such as Ir(ppy)3, absorbs light and, in its excited state, reduces the sulfonium (B1226848) salt via a single-electron transfer (SET). nih.gov This triggers the mesolytic cleavage of a carbon-sulfur bond to form an aryl radical, which rapidly cyclizes to afford the this compound core. acs.orgnih.gov Mechanistic studies indicate the cyclization proceeds through a kinetically favored 5-exo-trig pathway, followed by a ring expansion that is driven by rearomatization to deliver the final tricyclic product. nih.govnih.gov
| Radical Precursor | Photocatalyst | Conditions | Key Mechanism Step | Ref |
| S-Aryl dibenzothiophenium salts | Ir(ppy)3 | Visible light, mild | SET-induced C-S bond cleavage | acs.orgnih.gov |
Reductive and Oxidative Radical Cyclization Techniques
Classical radical cyclization methods, often employing tin hydrides, have also been used to construct the this compound skeleton. For example, the synthesis of 3-methoxy-6H-benzo[c]chromene has been achieved via a tributyltin hydride (Bu3SnH)-mediated cyclization of 1-benzyloxy-2,4-dibromo-5-methoxybenzene. researchgate.net In this reductive process, an aryl radical is generated from the aryl bromide, which then undergoes intramolecular cyclization. The resulting this compound can subsequently be oxidized to the corresponding 6H-benzo[c]chromen-6-one. researchgate.net
The photoredox-catalyzed synthesis from sulfonium salts described previously can also be viewed within this context; the sulfonium salt substrate is reductively cleaved by the excited photocatalyst to generate the key aryl radical. nih.gov The design of radical cyclizations must often account for potential rearrangements of the intermediate spirodienyl radical. researchgate.nettubitak.gov.tr By carefully choosing the position of the radical generation, it is possible to control the rearrangement to ensure the formation of the desired product. tubitak.gov.tr
Intramolecular Homolytic Aromatic Substitution Pathways
Transition-metal-free methods can also proceed via radical pathways, particularly through intramolecular homolytic aromatic substitution (SHAr). A prime example is the visible light-mediated synthesis of 6H-benzo[c]chromenes from (2-halobenzyl) phenyl ethers using a strong base in DMSO. researchgate.net The reaction is believed to be initiated by an electron transfer from a donor-acceptor complex formed between the dimsyl anion and the aryl halide substrate. nih.govrsc.org This generates an aryl radical that then undergoes intramolecular cyclization onto the adjacent aromatic ring, followed by hydrogen abstraction to yield the final product. This photostimulated reaction proceeds at room temperature and demonstrates excellent functional group tolerance, representing a powerful metal-free approach to the this compound core. researchgate.net
Cycloaddition Reactions in the Construction of 6H-Benzo[c]chromenes
Cycloaddition reactions represent a powerful and convergent strategy for the assembly of the this compound scaffold, allowing for the rapid construction of the core tricyclic structure. These methods often involve the formation of multiple carbon-carbon bonds in a single step with high regio- and stereocontrol.
Intermolecular Diels-Alder Cycloadditions and Subsequent Aromatization
A metal-free approach for the synthesis of substituted 6H-benzo[c]chromenes has been developed utilizing an intermolecular Diels-Alder reaction followed by an aromatization sequence. nih.govrsc.org This three-step methodology commences with variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to construct the chromene core. rsc.org The key step involves a highly regioselective [4+2] cycloaddition between a 3-vinyl-2H-chromene (acting as the diene) and a dienophile such as methyl propiolate. rsc.org
The reaction proceeds through a concerted, albeit slightly asynchronous, transition state, as supported by DFT calculations. rsc.org The initial cycloadduct, a cyclohexadiene intermediate, undergoes oxidative aromatization to furnish the final this compound product in good yields, reaching up to 94% over the two final steps. rsc.org This modular and divergent approach allows for significant scaffold diversity. rsc.org
Another example of an intermolecular Diels-Alder strategy involves the high-pressure (11 kbar) reaction of 3-cyanocoumarins with methyl-1,3-butadienes. This method provides access to 6a-cyano-tetrahydro-6H-benzo[c]chromen-6-ones in moderate to excellent yields under mild temperature conditions. nih.gov
Table 1: Examples of Intermolecular Diels-Alder Reactions for this compound Synthesis
| Diene | Dienophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Vinyl-2H-chromene | Methyl propiolate | Toluene, 160 °C, then DDQ | Methyl this compound-7-carboxylate | up to 94% | rsc.org |
| 3-Cyanocoumarin | 2,3-Dimethyl-1,3-butadiene | 11 kbar, rt | 6a-Cyano-8,9-dimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-6-one | 85% | nih.gov |
| 7-Hydroxy-3-cyanocoumarin | Isoprene | 11 kbar, rt | 6a-Cyano-1-hydroxy-9-methyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-6-one | 70% | nih.gov |
Intramolecular Diels-Alder Reactions for Fused Systems
The intramolecular Diels-Alder (IMDA) reaction offers an efficient route to construct the this compound framework, particularly for creating fused systems. This approach is distinct in that it can result in the simultaneous formation of the pyran moiety and one of the aromatic rings of the core structure. chim.it A notable example involves the use of 2-(2-(allyloxy)phenyl)furan derivatives as precursors. researchgate.net In this cascade reaction, the furan ring acts as the diene and the tethered alkene or alkyne functions as the dienophile. researchgate.net
These reactions can be promoted by microwave irradiation in aqueous media, highlighting an environmentally benign aspect of this methodology. researchgate.net The resulting 6H-benzo[c]chromenes can then be oxidized to the corresponding 6H-benzo[c]chromen-6-ones using aqueous hydrogen peroxide, often without the need for a catalyst. researchgate.net This strategy provides a streamlined pathway to diversely substituted benzo[c]chromene systems.
Formal [3+3] Cyclocondensations and Ring-Opening Pathways
Formal [3+3] cyclocondensation reactions have been effectively employed for the synthesis of 6H-benzo[c]chromen-6-ones. In one such approach, 1,3-bis-silyl enol ethers react with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. tubitak.gov.tr This cycloaddition strategy leads to the formation of the C ring of the benzo[c]chromen-6-one system. tubitak.gov.tr
Another pathway involves the reaction of chromones with dicarbonyl compounds. For instance, the reaction of unsubstituted chromones with dimethyl acetonedicarboxylate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields 7-hydroxy-6-oxo-6H-benzo[c]chromone-8-carboxylates. tubitak.gov.tr The proposed mechanism initiates with a nucleophilic attack by the acetonedicarboxylate at the C-2 position of the chromone, leading to a ring-opening of the chromone. tubitak.gov.tr Subsequent intramolecular Michael addition, ring closure via transesterification, and aromatization complete the sequence to form the 6H-benzo[c]chromen-6-one scaffold. tubitak.gov.tr
Formal [4+2] Cycloaddition Approaches
Beyond the classic Diels-Alder reaction, other formal [4+2] cycloaddition strategies have been developed. One such method involves the intramolecular cycloaddition of enynes. He and coworkers reported the synthesis of 6H-benzo[c]chromenes starting from 2-(2-(allyloxy)phenyl)furan, which is prepared via a Suzuki-Miyaura cross-coupling reaction. tubitak.gov.tr The subsequent intramolecular [4+2] cycloaddition of the enyne system, followed by oxidation, yields the target benzo[c]chromen-6-ones. tubitak.gov.tr
Catalytic [4+2] cycloadditions involving allenes have also emerged as a powerful tool for constructing six-membered rings, and these principles can be extended to the synthesis of heterocyclic systems like 6H-benzo[c]chromenes. rsc.org These reactions often proceed through zwitterionic intermediates and can be catalyzed by Lewis bases or transition metals, offering a versatile entry to complex molecular architectures. rsc.org
Advanced Substrate Scope and Functional Group Compatibility in this compound Synthesis
The utility of synthetic methodologies is greatly enhanced by their tolerance to a wide range of functional groups and their applicability to a broad substrate scope. Several modern synthetic routes to 6H-benzo[c]chromenes have been specifically designed to accommodate this need.
For instance, the intermolecular Diels-Alder/aromatization sequence has been shown to tolerate both electron-donating and electron-withdrawing groups on the starting materials. rsc.org A variety of substituents on the initial 3-vinyl-2H-chromene reagent are also well-accepted. rsc.org Similarly, visible-light-mediated, transition-metal-free intramolecular C-H arylation for the synthesis of 6H-benzo[c]chromenes from (2-halobenzyl) phenyl ethers demonstrates very good tolerance to different functional groups. nih.gov
Metal-free O-H/C-H dehydrogenative coupling methods have been noted for being insensitive to the electronic properties of the aromatic precursors. orgsyn.org In contrast, some metal-catalyzed approaches, such as certain Pd-catalyzed cyclizations of biaryl-2-carboxylic acids, may be limited to electron-rich and neutral substrates, while Cu-catalyzed versions work well for these but are less efficient for substrates bearing electron-withdrawing groups. orgsyn.org The development of photocatalyzed radical cyclizations of S-aryl dibenzothiophenium salts, derived from o-benzyl-protected phenols, also showcases good functional group compatibility, tolerating fluoro, chloro, sulfone, and trifluoromethyl substituents. nih.gov
Table 2: Functional Group Compatibility in Selected this compound Syntheses
| Synthetic Method | Tolerated Functional Groups | Reference |
|---|---|---|
| Intermolecular Diels-Alder/Aromatization | Electron-donating (e.g., -OMe), Electron-withdrawing (e.g., -Cl, -Br) | rsc.org |
| Visible Light-Mediated C-H Arylation | Halogens (F, Cl, Br), Alkoxy, Cyano, Ester | nih.gov |
| Photocatalyzed Radical Cyclization | Fluoro, Chloro, Sulfone, Trifluoromethyl | nih.gov |
| Metal-Free Dehydrogenative Coupling | Broad tolerance to electronic effects | orgsyn.org |
Stereocontrol and Asymmetric Synthesis of Chiral this compound Derivatives
The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest due to the prevalence of stereocenters in biologically active molecules. Organocatalysis has emerged as a particularly powerful tool in this domain. kaust.edu.sarsc.org
A highly diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives has been achieved through a domino Michael/Michael/hemiacetalization reaction sequence. nih.gov This process, which reacts trans-2-hydroxy-β-nitrostyrenes with trans-7-oxo-5-heptenals, is followed by an oxidation step. nih.gov The key to the diastereodivergence lies in the use of modularly designed organocatalysts (MDOs) that are self-assembled in situ from amino acid derivatives and cinchona alkaloid derivatives. nih.gov By selecting the appropriate MDO, it is possible to obtain either diastereomer of the product from the same set of starting materials with good to high diastereoselectivities (up to 98:2 dr) and excellent enantioselectivities (up to >99% ee). nih.gov
The application of asymmetric organocatalysis extends to the synthesis of various chromene derivatives. kaust.edu.sanih.gov For example, diarylprolinol silyl ethers have been used to catalyze the enantioselective reaction of diketones with α,β-unsaturated aldehydes, leading to biologically active chromenones in good yields and high enantioselectivities. kaust.edu.sa These domino reactions, often proceeding through iminium ion intermediates, provide an efficient pathway to enantiomerically enriched chromene-based scaffolds. kaust.edu.sa
Table 3: Stereoselective Synthesis of this compound Derivatives
| Reaction Type | Catalyst System | Stereochemical Outcome | Reference |
|---|---|---|---|
| Domino Michael/Michael/hemiacetalization | Modularly Designed Organocatalysts (MDOs) | Diastereodivergent; up to 98:2 dr, >99% ee | nih.gov |
| Enantioselective addition-cyclization cascade | Diarylprolinol catalysts | Enantioselective; up to 78% yield | kaust.edu.sa |
Elucidation of Reaction Mechanisms and Pathway Analysis in 6h Benzo C Chromene Chemistry
Investigative Approaches for Reaction Intermediates Identification
The transient nature of reaction intermediates in the synthesis of 6H-benzo[c]chromenes necessitates specialized investigative techniques for their detection and characterization. A key approach involves the use of radical trapping agents to capture and identify fleeting radical species. For instance, in a photocatalyzed radical cyclization, the installation of a pyridine-N-oxide substituent in the substrate allowed for the detection of a spiro cyclohexadienyl radical intermediate. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy stands out as a powerful tool for the direct observation and characterization of radical intermediates. In the synthesis of 6H-benzo[c]chromenes from S-aryl dibenzothiophenium salts, EPR spectroscopy was used to characterize a radical cation intermediate. acs.orgacs.org The resulting spectrum showed resolved hyperfine splitting, providing detailed structural information about the radical species. acs.orgacs.org For example, the reaction of a sulfonium (B1226848) salt with Cp2Co yielded a radical whose EPR spectrum displayed hyperfine coupling to a nitrogen atom and two pairs of equivalent hydrogen atoms, confirming its Cs symmetric structure. acs.org
Table 1: Spectroscopic Data for Radical Intermediate Identification | Technique | Intermediate Type | Key Findings | Reference | | --- | --- | --- | --- | | EPR Spectroscopy | Carbon-centered radical | Characterized a radical formed from a sulfonium salt, showing hyperfine splitting from coupling to N (aN = 8.39 G) and H atoms (aH = 5.83 and 1.99 G). | acs.org | | EPR Spectroscopy | Radical species | Detected the formation of intermediate radical species during the photochemical synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes. grafiati.com | | Stern-Volmer Experiments | Excited state quenching | Confirmed that the starting material effectively quenches the excited state of the Iridium photocatalyst, supporting the proposed electron transfer mechanism. | acs.orgacs.org |
Control experiments, such as running reactions in the dark to confirm photochemical requirements and quantum yield measurements, further help to elucidate the reaction mechanism by indicating whether a radical chain process is dominant. acs.org The isolation and characterization of side products, like the dimeric structure formed when using a [Ru(bpy)3]Cl2/DIPEA catalytic system, can also provide valuable insights into the reaction pathway and the nature of the intermediates involved. acs.orgacs.org
Detailed Mechanistic Pathways of Metal-Catalyzed Cyclizations and Couplings
Metal-catalyzed reactions are a cornerstone in the synthesis of the 6H-benzo[c]chromene core, with palladium being a particularly versatile catalyst.
Palladium-Catalyzed Reactions:
One prominent pathway is the intramolecular direct C-H arylation of unactivated 2-bromo aryl benzyl (B1604629) ethers, catalyzed by complexes like PdCl2(MeCN)2. rsc.org This method represents an efficient route for C-H functionalization. rsc.org Another significant palladium-catalyzed approach is the intramolecular dehydrogenative coupling of two aryl C-H bonds, which has been successfully applied to the synthesis of 6H-benzo[c]chromenes using molecular oxygen as the terminal oxidant. chim.itacs.org This reaction features a broad substrate scope and good functional group tolerance. acs.org
The Suzuki-Miyaura cross-coupling reaction is another key strategy. tubitak.gov.trresearchgate.net A domino approach combines the Suzuki-Miyaura coupling with an oxidative lactonization in a one-pot synthesis of benzo[c]chromen-6-ones. researchgate.net The catalytic cycle for the Suzuki coupling generally involves three steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoborane compound, and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. libretexts.org In the context of 6H-benzo[c]chromen-6-one synthesis, this is often followed by a lactonization step to form the pyranone ring. tubitak.gov.trresearchgate.net
A plausible mechanism for a domino Suzuki-Miyaura cross-coupling and oxidative lactonization involves the initial Pd(0)/Pd(II) catalytic cycle to form the biaryl linkage, followed by an oxidative lactonization step to close the heterocyclic ring. chemrxiv.org Tandem reactions involving a Suzuki-Miyaura aryl-aryl bond formation followed by an oxa-Michael reaction have also been reported for the preparation of 6H-benzo[c]chromenes. chim.it
Copper-Catalyzed Reactions:
Copper catalysis is also employed, particularly in the synthesis of 6H-benzo[c]chromen-6-one derivatives. The process can involve the reaction of 2-bromobenzoic acids with resorcinol (B1680541) in the presence of CuSO4 and NaOH to form key intermediates which are then further functionalized. chim.it This classical approach, dating back to the Hurtley process, involves the copper-catalyzed formation of the biaryl system followed by lactonization. chim.it
Table 2: Overview of Metal-Catalyzed Reactions for this compound Synthesis
| Catalyst System | Reaction Type | Key Mechanistic Steps | Reference |
|---|---|---|---|
| PdCl2(MeCN)2 | Intramolecular direct C-H arylation | Oxidative addition, C-H activation, reductive elimination. | rsc.org |
| Pd(OAc)2 / O2 | Intramolecular dehydrogenative C-H/C-H coupling | C-H activation on two arenes, C-C bond formation. | acs.org |
| Pd(OAc)2 / PCy3 | Domino Suzuki-Miyaura/oxidative lactonization | Oxidative addition, transmetalation, reductive elimination, lactonization. | chemrxiv.org |
Characterization of Radical Processes and Electron Transfer Mechanisms
Radical processes and electron transfer events are fundamental to several modern synthetic routes toward 6H-benzo[c]chromenes, especially those employing photoredox catalysis.
A well-studied mechanism begins with a photocatalytically triggered single-electron transfer (SET) to an S-aryl dibenzothiophenium salt. acs.orgacs.orgresearchgate.netnih.govuni-goettingen.de This SET promotes the selective mesolytic cleavage of the exo S-Ar bond, generating an aryl radical. acs.orgacs.orgresearchgate.netnih.gov Mechanistic studies reveal that this initial radical species undergoes a kinetically favored 5-exo-trig cyclization onto a tethered aromatic ring, forming a spiro cyclohexadienyl radical intermediate. acs.orgacs.orgresearchgate.netnih.gov The final this compound product is formed after a subsequent ring expansion, which is driven by rearomatization. acs.orgacs.orgresearchgate.netnih.govuni-goettingen.de This pathway is supported by control experiments and the successful trapping and characterization of the radical intermediates. acs.org
Another approach involves the formation of an electron donor-acceptor (EDA) complex . In a transition-metal-free synthesis under visible light, an EDA complex is formed between the dimsyl anion (from KOtBu in DMSO) and (2-halobenzyl) phenyl ethers. rsc.org This complex facilitates the initial electron transfer (ET) step, triggering the photocyclization reaction. rsc.org
The Bu3SnH mediated oxidative radical cyclization of o-(benzyloxy)aryl radicals also proceeds via radical intermediates to yield 6H-benzo[c]chromenes. tubitak.gov.trresearchgate.net This method can sometimes lead to isomeric mixtures through the rearrangement of an intermediate spirodienyl radical. researchgate.net
The general mechanism for these radical cyclizations can be summarized as:
Initiation: Generation of an aryl radical, often through a photoredox-catalyzed SET or from an EDA complex. acs.orgacs.orgrsc.org
Cyclization: Intramolecular attack of the aryl radical onto a pendant aromatic ring. This typically follows a kinetically favored 5-exo-trig pathway to form a spirocyclic intermediate. acs.orgacs.org
Rearrangement/Oxidation: The spirocyclic radical intermediate undergoes further transformation. This can be an oxidation to a carbocation followed by a acs.orgchim.it-aryl rearrangement, or a ring expansion at the radical stage. acs.orgacs.org
Rearomatization: Deprotonation or other elimination steps lead to the final, stable aromatic this compound system. acs.orgacs.orgresearchgate.net
Regiochemical and Stereochemical Determinants in this compound Formation
The control of regiochemistry and stereochemistry is paramount for the synthesis of specific, often biologically active, this compound isomers.
In cycloaddition reactions , the regioselectivity is often high. For the intermolecular Diels-Alder reaction of 3-vinyl-2H-chromenes, the process is described as highly regioselective, a result confirmed by energetic analysis of the transition states via DFT calculations. rsc.orgresearchgate.net Similarly, high-pressure Diels-Alder reactions of 1-phenylbuta-1,3-dienes with methyl propiolate show efficient and regioselective generation of the desired biaryl precursors. researchgate.net
In radical cyclizations , regioselectivity can be more complex. While the initial cyclization often favors a 5-exo-trig pathway, subsequent rearrangements can lead to mixtures of products. acs.orgresearchgate.net For example, the Bu3SnH mediated cyclization of certain precursors gave a mix of 1-methoxy- and 3-methoxy-6H-benzo[c]chromenes due to the rearrangement of the intermediate spirodienyl radical. researchgate.net The substitution pattern on the starting material can also influence the outcome. In one study, the presence of a sulfone substituent was found to hinder the oxidation of the spirocyclic radical intermediate, causing the subsequent ring expansion to occur at the radical stage, which resulted in a low-selectivity process and the formation of regioisomeric mixtures. acs.orgacs.org
For metal-catalyzed C-H arylations , regioselectivity is often directed by the catalyst and substrate structure. In the palladium-catalyzed synthesis of 6H-dibenzo[c,h]chromenes, intramolecular coordination of a functional group on the substrate to the palladium center can direct C-H activation to a specific position. researchgate.net
Stereochemistry is a critical factor in reactions that create new chiral centers. The diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-ones has been achieved using modularly designed organocatalysts. nih.gov By selecting the appropriate catalyst modules, two different diastereomers could be obtained from the same set of substrates with high diastereoselectivity and enantioselectivity. nih.gov The stereochemical outcome was rationalized by favored transition state models. nih.gov Base-mediated [4+2] annulations have also been shown to produce products as single regio- and diastereomers in excellent yields under mild conditions. researchgate.netnih.gov
Energy Profile Calculations and Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in elucidating the complex reaction mechanisms involved in this compound synthesis. These theoretical calculations provide deep insights into reaction pathways, transition state structures, and the origins of selectivity.
In the study of the intermolecular Diels-Alder reaction for this compound synthesis, DFT calculations were instrumental. rsc.org They not only confirmed that the reaction proceeds through a concerted, asynchronous transition state but also provided an energetic analysis of the competing transition states. rsc.orgresearchgate.net This analysis successfully confirmed and explained the experimentally observed high regioselectivity and reactivity trends. rsc.orgresearchgate.net
DFT methods have also been used to explain the regiochemical outcome in visible-light-mediated, transition-metal-free syntheses. rsc.org By modeling the reaction pathway, researchers can understand why one regioisomer is formed preferentially over another. rsc.org
Transition state analysis is also crucial for understanding stereoselectivity. In the diastereodivergent organocatalytic synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives, the observed product stereochemistry was rationalized by proposing favored transition state models, which were based on computational studies of similar reactions. nih.gov These models explain how the different components of the modular catalyst assemble to create a chiral environment that favors the formation of one specific stereoisomer.
Furthermore, DFT calculations support proposed metallo-radical mechanisms. In the cobalt-catalyzed synthesis of related chromenes, DFT calculations suggested a unique sequence involving a 1,6-hydrogen atom transfer (HAT) followed by a radical-rebound process, providing a detailed picture of the C-O bond formation step within the coordination sphere of the cobalt catalyst. nih.govuva.nl
Strategic Derivatization and Chemical Transformations of 6h Benzo C Chromene Scaffolds
Electrophilic and Nucleophilic Aromatic Substitution on the Benzenoid Rings
The aromatic rings of the 6H-benzo[c]chromene system are susceptible to electrophilic aromatic substitution, a fundamental reaction for introducing a variety of functional groups. The presence of activating groups, such as hydroxyl moieties, can direct incoming electrophiles to specific positions. For instance, hydroxylated 6H-benzo[c]chromenes are susceptible to electrophilic attack, which facilitates further functionalization. smolecule.com The regioselectivity of these reactions is often influenced by steric hindrance; for example, bulky substituents may favor para-substitution.
Nucleophilic aromatic substitution on the this compound scaffold is also a viable strategy for introducing new functionalities. This type of reaction is particularly effective when the aromatic ring is substituted with electron-withdrawing groups or in the presence of a suitable leaving group. For example, derivatives of butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo nucleophilic substitution reactions. smolecule.com
Functionalization and Modification of the Dihydropyran Ring
The dihydropyran ring of the this compound scaffold offers additional opportunities for chemical modification. One notable transformation is the intramolecular Diels-Alder reaction, which can lead to the simultaneous formation of the pyran moiety and one of the aromatic rings. chim.it The reactivity of the dihydropyran ring can be influenced by the substituents present on the molecule.
Selective Introduction of Substituents at the C-6 Position
The C-6 position of the this compound scaffold is a key site for introducing substituents, which can significantly impact the molecule's properties. One approach involves the reduction of 6H-benzo[c]chromen-6-ones to the corresponding 6-unsubstituted-6H-benzo[c]chromenes using reagents like borane-dimethyl sulfide (B99878) complex. chim.it This can be followed by alkylation to introduce various groups at the C-6 position. chim.it
A metal-free oxidative C-H arylation method has been developed for the synthesis of 6-aryl-6H-benzo[c]chromene derivatives. nih.gov Furthermore, multicomponent tandem reactions catalyzed by palladium can lead to the formation of 6-alkyl substituted 6H-benzo[c]chromenes. chim.it Another strategy involves a one-pot cyclization and selective ether cleavage of o-methoxybiphenyl secondary alcohol precursors using phosphorus tribromide in the presence of lithium iodide. chim.it
Oxidation Reactions: Synthesis of 6H-Benzo[c]chromen-6-ones from 6H-Benzo[c]chromenes
The oxidation of the methylene (B1212753) bridge at the C-6 position of 6H-benzo[c]chromenes provides a direct route to the corresponding 6H-benzo[c]chromen-6-ones, which are an important class of compounds with significant biological activities. tandfonline.comtubitak.gov.tr
Several methods have been developed to achieve this transformation. An environmentally friendly approach utilizes aqueous hydrogen peroxide as the oxidant without the need for a catalyst or activator. rsc.orgresearchgate.net Another efficient and eco-friendly method employs tert-butyl hydroperoxide (TBHP) in the presence of catalytic potassium iodide and pyridine (B92270) in acetonitrile. clockss.org This method has been used to prepare a variety of substituted 6H-benzo[c]chromen-6-ones in excellent yields. clockss.org
Furthermore, Bu3SnH mediated cyclization of o-(benzyloxy)aryl radicals to form 6H-benzo[c]chromenes, followed by oxidation with pyridinium (B92312) chlorochromate (PCC), has been successfully employed for the synthesis of 3-methoxy-6H-benzo[c]chromen-6-one. researchgate.netrsc.org Aerial oxidation of synthesized 6H-benzo[c]chromenes also presents a straightforward method to obtain the corresponding 6H-benzo[c]chromen-6-ones. acs.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| This compound | aq. H2O2, MWI | 6H-Benzo[c]chromen-6-one | - | rsc.orgresearchgate.net |
| Substituted 6H-Benzo[c]chromenes | 70% aq. TBHP, cat. KI, pyridine, acetonitrile, 80 °C | Substituted 6H-Benzo[c]chromen-6-ones | Excellent | clockss.org |
| 3-Methoxy-6H-benzo[c]chromene | PCC | 3-Methoxy-6H-benzo[c]chromen-6-one | High | researchgate.netrsc.org |
| Synthesized 6H-Benzo[c]chromenes | Air | 6H-Benzo[c]chromen-6-ones | - | acs.org |
Reduction and Hydrogenation of this compound Derivatives
Reduction and hydrogenation reactions are crucial for modifying the saturation level of the this compound scaffold, leading to the formation of partially or fully saturated derivatives. Chiral α-substituted 6H-benzo[c]chromenes can be accessed through a highly enantioselective asymmetric transfer hydrogenation of the corresponding ketals, catalyzed by a chiral imidodiphosphoric acid. rsc.orgrsc.org
The reduction of the carbonyl group in 6H-benzo[c]chromen-6-ones is a common strategy. For example, sodium borohydride (B1222165) in ethanol (B145695) can be used to reduce the keto group, as demonstrated in the synthesis of (6aS,9R,10aR)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromene-1,9-diol. nih.gov Furthermore, cannabis extract containing (6aR,10aS)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromene-2-carboxylic acid (THCA) can be hydrogenated using 10% Pd/C and hydrogen gas to yield the corresponding hexahydro derivative. nih.gov
Ring-Opening and Rearrangement Reactions of the this compound Framework
The this compound framework can undergo ring-opening and rearrangement reactions under specific conditions, providing access to different heterocyclic systems or rearranged isomers. For instance, the cyclization of o-(benzyloxy)aryl radicals can sometimes lead to rearranged products. The Bu3SnH mediated cyclization of 1-iodo- and 1-bromo-2-(3-methoxyphenyloxymethyl)benzenes resulted in a mixture of 1-methoxy- and 3-methoxy-6H-benzo[c]chromenes due to the rearrangement of the intermediate spirodienyl radical. rsc.org
In some cases, a photocatalytically triggered single-electron transfer to a sulfonium (B1226848) salt precursor promotes the formation of an aryl radical. This radical can cyclize via a 5-exo-trig pathway, and subsequent ring expansion, driven by rearomatization, yields the this compound system. acs.org Under certain conditions, a smolecule.comsmolecule.com-aryl rearrangement can occur following the initial cyclization. acs.orgacs.org
Advanced Characterization and Spectroscopic Analysis of 6h Benzo C Chromene Molecular Structures
Single-Crystal X-ray Diffraction for Definitive Structural Assignment
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids. This technique provides precise information on bond lengths, bond angles, and stereochemical relationships within the 6H-benzo[c]chromene framework.
Research has employed SC-XRD to confirm the connectivity of newly synthesized this compound derivatives. For instance, the structures of various substituted S-Aryl dibenzothiophenium salts, which are precursors to 6H-benzo[c]chromenes, have been confirmed by X-ray analysis, with thermal ellipsoids typically represented at 50% probability. acs.orgacs.org The technique has also been crucial in verifying the structures of complex products arising from multicyclization reactions, such as helicoidal and linearly cyclized regioisomers, where other spectroscopic methods might be insufficient for definitive assignment. acs.org
In the study of diastereodivergent synthesis, X-ray crystallographic analysis of hexahydro-6H-benzo[c]chromen-6-one derivatives was essential to determine the absolute stereochemistry of the major diastereomers formed. nih.gov Similarly, the structure of a dimeric side-product formed during a photocatalyzed radical cyclization was elucidated using SC-XRD, providing critical insight into the reaction mechanism. acs.org For many newly synthesized this compound compounds, crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) and can be accessed for detailed structural examination. acs.orgacs.orgnih.gov For example, the supplementary crystallographic data for a series of 6H-benzo[c]chromenes synthesized via a C–H sulfenylation/radical cyclization sequence are available under CCDC numbers 2051252–2051263. acs.orgacs.org
The analysis of a substituted tetrahydro-6H-benzo[c]chromene derivative revealed that the cyano group adopted an axial orientation while the ester group was equatorial. iucr.org The pyran ring in a spiro-fused this compound derivative was found to have an envelope conformation, with the cyclohexene (B86901) ring adopting a half-chair conformation. iucr.org
Table 1: Selected Crystallographic Data for this compound Derivatives
| Compound/Derivative | CCDC Reference | Key Structural Feature(s) | Source(s) |
| Substituted 6H-benzo[c]chromenes | 2051252–2051263 | Confirmed connectivity and structure post-cyclization. | acs.orgacs.org |
| Hexahydro-6H-benzo[c]chromen-6-one (6c) | 1883522 | Determination of absolute stereochemistry. | nih.gov |
| Hexahydro-6H-benzo[c]chromen-6-one (7b) | 1883524 | Determination of absolute stereochemistry. | nih.gov |
| Ethyl 10-cyano-7-hydroxy-6-oxo-3-phenyl-8,9,10,10a-tetrahydro-6H-benzo[c]chromene-10-carboxylate | 2153368 | Axial cyano group, equatorial ester group; pyran ring in screw-boat conformation. | iucr.org |
| Dimeric species (7) | Not specified | Confirmed dimeric structure from reaction side-product. | acs.org |
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the chemical environment of each atom.
For various 3-alkoxy-6H-benzo[c]chromen-6-one derivatives, ¹H NMR spectra typically show aromatic protons in the range of δ 6.9–8.4 ppm. mdpi.com For example, in 3-methoxy-6H-benzo[c]chromen-6-one, the methoxy (B1213986) protons appear as a singlet at δ 3.88 ppm. mdpi.com The corresponding ¹³C NMR spectra show the carbonyl carbon signal around δ 161 ppm and the methoxy carbon at approximately δ 56 ppm. mdpi.com
In more complex systems, such as substituted 6,6,9-trimethyl-6H-benzo[c]chromenes, 2D NMR experiments (COSY, HMQC, and HMBC) are indispensable for assigning the chemical shifts. mdpi.com These assignments are crucial for differentiating between isomers and confirming the position of various substituents on the chromene core. mdpi.com Temperature-dependent NMR studies have also been used to estimate the energy barrier for the inversion of helicoidal structures, which was determined to be 81.2 kJ/mol for one such derivative, indicating a short half-life for the enantiomers at room temperature. acs.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6H-Benzo[c]chromen-6-one Derivatives in DMSO-d₆
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Source(s) |
| 3-Methoxy-6H-benzo[c]chromen-6-one | 8.35-7.62 (m, Ar-H), 7.06-6.99 (m, Ar-H), 3.88 (s, 3H, OCH₃) | 161.67 (C=O), 160.96, 152.54, 135.78, 135.19, 111.09, 56.23 (OCH₃) | mdpi.com |
| 3-Ethoxy-6H-benzo[c]chromen-6-one | 8.34-7.58 (m, Ar-H), 7.02-6.96 (m, Ar-H), 4.15 (q, 2H, OCH₂), 1.39 (t, 3H, CH₃) | 161.02 (C=O), 160.94, 152.52, 135.76, 135.21, 111.16, 64.12 (OCH₂), 14.96 (CH₃) | mdpi.com |
| 3-Propoxy-6H-benzo[c]chromen-6-one | 8.28-7.55 (m, Ar-H), 6.99-6.93 (m, Ar-H), 4.01 (m, 2H, OCH₂), 1.77 (m, 2H, CH₂), 1.01 (t, 3H, CH₃) | 161.07 (C=O), 160.95, 152.50, 135.74, 135.21, 110.95, 70.00 (OCH₂), 22.35, 10.80 | mdpi.com |
| 3-(Benzyloxy)-6H-benzo[c]chromen-6-one | 8.31-7.35 (m, Ar-H), 7.12-7.07 (m, Ar-H), 5.24 (s, 2H, OCH₂) | 160.95 (C=O), 160.70, 152.48, 136.92, 135.81, 135.17, 70.25 (OCH₂) | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. It is routinely used to confirm the identity of synthesized this compound derivatives.
In numerous studies, HRMS using electrospray ionization (ESI) has been used to confirm the elemental composition of target molecules. mdpi.com The calculated mass for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ is compared with the experimentally found value, with deviations typically being less than 5 ppm. For example, the HRMS (ESI) analysis for 3-methoxy-6H-benzo[c]chromen-6-one showed a calculated m/z for C₁₄H₁₁O₃⁺ [M+H]⁺ of 227.0630, with the found value being 227.0626. mdpi.com Similarly, for 2-isopropyl-6,6,9-trimethyl-6H-benzo[c]chromene, the calculated [M+Na]⁺ was 289.1568, and the found value was 289.1563. mdpi.com
Tandem mass spectrometry (MS/MS) can further reveal characteristic fragmentation patterns, providing additional structural confirmation. mpg.de While detailed fragmentation pathways for the core this compound are not extensively documented in all studies, the analysis of related chromane (B1220400) structures shows that fragmentation often involves retro-Diels-Alder (RDA) reactions or rearrangements followed by the loss of small radicals or neutral molecules. mpg.dejournals.co.za
Table 3: HRMS Data for Selected this compound Derivatives
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Source(s) |
| 3-Methoxy-6H-benzo[c]chromen-6-one | C₁₄H₁₀O₃ | [M+H]⁺ | 227.0630 | 227.0626 | mdpi.com |
| 3-Propoxy-6H-benzo[c]chromen-6-one | C₁₆H₁₄O₃ | [M+H]⁺ | 255.0943 | 255.0940 | mdpi.com |
| 3-Butoxy-6H-benzo[c]chromen-6-one | C₁₇H₁₆O₃ | [M+H]⁺ | 269.1099 | 269.1095 | mdpi.com |
| 3-(Benzyloxy)-6H-benzo[c]chromen-6-one | C₂₀H₁₄O₃ | [M+H]⁺ | 303.0943 | 303.0940 | mdpi.com |
| 2-isopropyl-6,6,9-trimethyl-6H-benzo[c]chromene | C₁₉H₂₂O | [M+Na]⁺ | 289.1568 | 289.1563 | mdpi.com |
Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound derivatives, this is particularly useful for confirming the presence of key structural motifs like carbonyl groups and ether linkages.
In a series of novel benzo[h]chromene derivatives, IR spectroscopy was used to identify the characteristic nitrile (C≡N) stretch around 2190-2212 cm⁻¹ and the carbonyl (C=O) stretch of an amide at approximately 1655 cm⁻¹. tandfonline.com For 6H-benzo[c]chromen-6-one derivatives, the prominent lactone carbonyl (C=O) stretching vibration is a key diagnostic peak. bohrium.com In studies combining mass spectrometry with cryogenic ion vibrational spectroscopy on related chromane structures, specific IR bands have been assigned with the aid of computational chemistry. mpg.de For example, a band at 1582 cm⁻¹ was attributed to a C=O⁺ stretching vibration in a protonated fragment. mpg.de
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique that detects species with unpaired electrons, such as free radicals. It has been instrumental in elucidating reaction mechanisms involving this compound synthesis where radical intermediates are proposed.
In the investigation of a photocatalyzed synthesis of this compound scaffolds, EPR spectroscopy provided direct evidence for the formation of radical intermediates. acs.orgacs.org A reaction was designed with a pyridine-N-oxide substituent as a radical trapping agent. The resulting radical species was characterized by EPR, which showed a spectrum with resolved hyperfine splitting. acs.orgacs.org The analysis of the spectrum revealed hyperfine coupling to a nitrogen atom (aN = 8.39 G) and two pairs of equivalent hydrogen atoms (aH = 5.83 G and 1.99 G). acs.orgacs.org This specific pattern was consistent with the proposed spiro cyclohexadienyl radical intermediate, providing strong support for a 5-exo-trig ipso-attack mechanism. acs.orgacs.org This use of EPR was crucial for distinguishing between possible reaction pathways. acs.orgacs.org
Theoretical and Computational Investigations of 6h Benzo C Chromene Systems
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Validation
Density Functional Theory (DFT) has been extensively employed to investigate the mechanisms of reactions that form the 6H-benzo[c]chromene scaffold. These computational studies are crucial for understanding the feasibility of proposed reaction pathways, predicting outcomes, and validating experimental observations.
One prominent application of DFT is in the study of cycloaddition reactions. For instance, in a metal-free approach to synthesize substituted 6H-benzo[c]chromenes, a key step involves an intermolecular Diels-Alder cycloaddition. researchgate.netrsc.org DFT calculations were performed to investigate the mechanism of this reaction between 3-vinyl-2H-chromenes and methyl propiolate. researchgate.netrsc.org The calculations confirmed that the reaction proceeds through a concerted, albeit slightly asynchronous, transition state. researchgate.netrsc.org Furthermore, the energetic analysis of the transition states successfully rationalized the experimentally observed regioselectivity and reactivity trends. researchgate.netrsc.org
DFT has also been instrumental in elucidating the mechanisms of visible-light-mediated syntheses of 6H-benzo[c]chromenes. In one such study, a transition-metal-free intramolecular direct C-H arylation was developed. rsc.orgresearchgate.net A theoretical analysis using DFT methods was conducted to understand the electron transfer (ET) mechanism. rsc.orgresearchgate.net The calculations revealed the formation of an electron donor-acceptor complex between the dimsyl anion and (2-halobenzyl) phenyl ethers, which induces the initial electron transfer step in the photocyclization reaction. researchgate.net This computational insight was vital for explaining the regiochemical outcome of the reaction. researchgate.net
In another example, the synthesis of this compound scaffolds from O-benzylated phenols via a C–H sulfenylation/radical cyclization sequence was investigated. acs.org Mechanistic studies, supported by experimental evidence, pointed towards a photocatalytically triggered single-electron transfer to a sulfonium (B1226848) salt, leading to the formation of an aryl radical. acs.org This radical then undergoes a kinetically favored 5-exo-trig cyclization, followed by a ring expansion to yield the final this compound product. acs.org
The table below summarizes key DFT findings in the synthesis of this compound systems.
| Reaction Type | Key DFT Findings | Reference |
| Diels-Alder Cycloaddition | Confirmed a concerted and slightly asynchronous transition state; rationalized regioselectivity and reactivity. | researchgate.netrsc.org |
| Visible-Light-Mediated C-H Arylation | Identified an electron donor-acceptor complex and elucidated the electron transfer mechanism. | rsc.orgresearchgate.net |
| Radical Cyclization | Supported a mechanism involving a 5-exo-trig cyclization of an aryl radical followed by ring expansion. | acs.org |
These examples underscore the power of DFT in providing a detailed, molecular-level understanding of reaction mechanisms, which is often inaccessible through experimental means alone.
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of molecules like this compound. These calculations provide valuable information about molecular orbitals, charge distribution, and other electronic parameters that govern the molecule's behavior.
For various chromene derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute their molecular geometry and vibrational frequencies. scispace.com Such calculations are essential for interpreting experimental data from techniques like FT-IR, UV-vis, and NMR spectroscopy. scispace.com For instance, the calculated bond lengths and angles for a chromene derivative were found to be in good agreement with experimental X-ray diffraction data, validating the computational model. scispace.com
Molecular electrostatic potential (MEP) surfaces, another output of quantum chemical calculations, are used to identify the electrophilic and nucleophilic sites within a molecule. scispace.com In a study on a chromene derivative, the MEP surface indicated the regions most susceptible to electrophilic and nucleophilic attack, providing insights into its reactivity. scispace.com
Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is another critical application. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. samipubco.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. samipubco.com In a study of Biginelli adducts, FMO analysis revealed that a particular derivative had a lower HOMO-LUMO energy gap, indicating that charge transfer interactions are more likely to occur within that molecule. samipubco.com
The following table presents key electronic properties of a chromene derivative computed using DFT.
| Property | Description | Significance |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths and angles for comparison with experimental data. |
| Vibrational Frequencies | The frequencies at which the molecule vibrates. | Aids in the assignment of peaks in experimental IR and Raman spectra. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest energy occupied and lowest energy unoccupied molecular orbitals. | The energy gap between HOMO and LUMO is related to the molecule's reactivity and electronic transitions. |
These quantum chemical calculations provide a robust framework for understanding the fundamental electronic characteristics of this compound and its derivatives, which in turn dictates their chemical and physical properties.
Computational Studies of Reactivity Profiles and Regioselectivity
Computational methods are highly effective in predicting the reactivity and regioselectivity of chemical reactions involving this compound systems. By modeling the potential energy surfaces of different reaction pathways, researchers can determine the most likely products and understand the factors that control the reaction's outcome.
As mentioned previously, DFT calculations were instrumental in confirming the regioselectivity of a Diels-Alder reaction for synthesizing functionalized 6H-benzo[c]chromenes. researchgate.netrsc.org The energetic analysis of the possible transition states showed a clear preference for the experimentally observed regioisomer, thus confirming the predictive power of the computational approach. researchgate.netrsc.org
In the context of palladium-catalyzed reactions to form 6H-benzo[c]chromenes, poor regioselectivity can be a significant challenge. soton.ac.uk Computational studies can help to understand the origins of this lack of selectivity and guide the development of more selective catalysts or reaction conditions.
Fukui functions, derived from DFT calculations, are another tool used to predict reactivity. scispace.com These functions identify the sites in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. scispace.com By calculating the Fukui functions for a chromene derivative, researchers can gain a more nuanced understanding of its reactivity profile. scispace.com
A theoretical analysis using DFT was also performed to explain the regiochemical outcome of a visible-light-mediated synthesis of 6H-benzo[c]chromenes. researchgate.net This highlights the importance of computational chemistry in rationalizing and predicting the selectivity of complex organic transformations.
The table below provides examples of how computational studies have been used to investigate the reactivity and regioselectivity in the synthesis of 6H-benzo[c]chromenes.
| Reaction | Computational Method | Key Finding | Reference |
| Diels-Alder Cycloaddition | DFT | Energetic analysis of transition states confirmed experimental regioselectivity. | researchgate.netrsc.org |
| Visible-Light-Mediated C-H Arylation | DFT | Theoretical analysis explained the observed regiochemical outcome. | researchgate.net |
| General Reactivity | DFT (Fukui Functions) | Identified the most reactive sites for nucleophilic and electrophilic attack. | scispace.com |
These studies demonstrate that computational chemistry is a powerful ally in the quest for selective and efficient synthetic methods for this compound and its derivatives.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing for the exploration of their conformational landscapes over time. This is particularly important for flexible molecules, where different conformations can have distinct biological activities or physical properties.
Conformational analysis is crucial in drug development because the shape of a drug molecule affects its ability to bind to its target receptor. mun.ca MD simulations can be used to identify the most probable and low-energy conformations of a molecule in different environments, such as in a solvent or in the gas phase. mun.ca For example, replica-exchange molecular dynamics combined with clustering analysis is a powerful method for efficiently sampling the conformational space of a molecule. mun.ca
In the context of chromene-containing systems, MD simulations have been used to study the stability of ligand-protein complexes. For instance, in a study of depsidones as potential cannabinoid receptor type 2 (CB2) agonists, MD simulations were performed on the top-scoring compounds from molecular docking studies. mdpi.com The native agonist for the CB2 receptor is a hexahydro-6H-benzo[c]chromene derivative. mdpi.com The simulations, which were run for 100 nanoseconds, were used to assess the stability of the binding interactions between the ligands and the receptor over time. mdpi.com
Another study used MD simulations to investigate dihydrobenzofuro[3,2-b]chromenes as potential inhibitors of the 3CL protease of SARS-CoV-2. nih.gov Clustering analysis of the simulation trajectory was performed to identify the most representative conformations of the ligand-protein complexes. nih.gov The root-mean-square deviation (RMSD) values of the complexes were calculated to assess conformational changes upon ligand binding. nih.gov
The following table summarizes the applications of MD simulations in the study of chromene-related systems.
| System | Purpose of MD Simulation | Key Metrics | Reference |
| Depsidones with CB2 Receptor | To assess the stability of ligand-receptor binding. | Binding interactions over a 100 ns simulation. | mdpi.com |
| Dihydrobenzofuro[3,2-b]chromenes with SARS-CoV-2 3CLpro | To analyze conformational changes upon ligand binding. | RMSD, cluster analysis. | nih.gov |
Prediction and Simulation of Photophysical Properties (e.g., fluorescence, quantum yields)
Computational methods are increasingly used to predict and simulate the photophysical properties of molecules, such as their absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics. These predictions can guide the design of new fluorescent probes, photochromic materials, and other functional molecules based on the this compound scaffold.
The photophysical properties of various chromene derivatives have been investigated using a combination of experimental and computational techniques. For example, the UV-vis absorption and fluorescence emission properties of tetracyclic 4H-benzo rsc.orgresearchgate.netchromeno[3,4-d]oxazoles have been evaluated. researchgate.net In a study on benzo[c]coumarins, which are related to 6H-benzo[c]chromen-6-ones, the relationship between structure and photophysical properties was elucidated. researchgate.net It was found that compounds with alkyl substituents on the benzo[c]coumarin core had significantly higher fluorescence quantum yields than those with other substituents. researchgate.net
Time-dependent DFT (TD-DFT) is a common computational method for studying the electronic excited states of molecules and predicting their photophysical properties. scispace.com In a study of a chromene derivative, TD-DFT calculations were used to study its electronic properties, which are directly related to its UV-vis absorption spectrum. scispace.com
The photochromism of 2,2-diphenyl-5,6-benzo(2H)chromene has been studied in detail. researchgate.net Upon UV irradiation, the colorless ring-closed form undergoes a 6π-electrocyclic ring-opening to form a colored merocyanine (B1260669) isomer. researchgate.net The quantum yield of this photocoloration process is generally high (0.7–1.0). researchgate.net The thermally driven ring-closing reaction regenerates the colorless form. researchgate.net Computational studies can provide insights into the energetics and dynamics of such photochromic processes.
Machine learning (ML) is also emerging as a powerful tool for predicting photophysical properties. chemrxiv.org ML models have been developed to predict the fluorescence emission wavelengths and quantum yields of a large number of chromophores in various solvents. chemrxiv.org While not specific to this compound, this approach demonstrates the potential for high-throughput screening of potential fluorescent molecules.
The table below highlights some key findings related to the photophysical properties of chromene systems.
| System | Property Investigated | Key Finding | Reference |
| Benzo[c]coumarins | Fluorescence Quantum Yield | Alkyl substituents lead to higher quantum yields. | researchgate.net |
| 2,2-diphenyl-5,6-benzo(2H)chromene | Photochromism | High quantum yield (0.7-1.0) for UV-induced photocoloration. | researchgate.net |
| Chromene Derivative | Electronic Properties | TD-DFT calculations used to study electronic properties related to UV-vis absorption. | scispace.com |
| (S)-2-amino-4-(anthracen-9-yl)-7-hydroxy-4H-chromene-3-carbonitrile | Fluorescence | Emission maximum at 390 and 505 nm in PBS buffer. | acs.org |
These examples showcase the importance of both experimental and computational approaches in understanding and predicting the rich photophysical behavior of this compound and related compounds.
Applications of 6h Benzo C Chromene and Its Derivatives in Cutting Edge Materials Science and Chemical Technologies
Integration into Advanced Organic Materials as Electron-Rich Building Blocks
The 6H-benzo[c]chromene scaffold is increasingly recognized as a valuable electron-rich building block for the synthesis of advanced organic materials. rsc.orgsmolecule.com Its fused ring system, containing an oxygen atom, imparts strong electron-donating characteristics, making it an attractive component for creating novel conjugated polymers with tailored electronic properties. rsc.orgrsc.org
Researchers have successfully incorporated this compound into the backbone of alternating copolymers. rsc.orgrsc.org For instance, by polymerizing this compound with electron-deficient units like dithienyl benzothiadiazole (DTBT) and diketopyrrolopyrrole (DPP2T), low-bandgap polymers have been synthesized. rsc.orgrsc.org The introduction of the electron-donating oxygen atom in the benzochromene unit, as a modification of the fluorene (B118485) structure, has been shown to effectively reduce the bandgap of the resulting polymers. rsc.orgrsc.org
The electron-rich nature of this compound contributes to enhanced intermolecular interactions and charge transport properties in the resulting materials. rsc.org This makes these polymers particularly suitable for applications in organic electronics, where efficient charge mobility is crucial for device performance. rsc.orgsmolecule.com The ability to functionalize the this compound core allows for fine-tuning of the material's properties, such as solubility and molecular packing, further expanding their utility in creating a diverse range of advanced organic materials. acs.orgrsc.org
Potential in Organic Optoelectronic Devices: Photovoltaics and Light-Emitting Materials
The unique photophysical properties of this compound and its derivatives have garnered significant interest for their use in organic optoelectronic devices, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). smolecule.comchim.it
In the realm of OPVs, polymers incorporating this compound units have demonstrated considerable promise. rsc.orgrsc.org When used as the donor material in a bulk heterojunction (BHJ) solar cell with a fullerene acceptor, these polymers exhibit enhanced power conversion efficiencies (PCEs). rsc.org For example, a polymer based on benzochromene and dithienyl benzothiadiazole, known as PBCDTBT, achieved a PCE of 5.74%, a significant improvement over the 2.56% PCE of a comparable fluorene-based polymer (PFDTBT). rsc.orgrsc.org This superior performance is attributed to several factors, including:
Broader and stronger light absorption: The lower bandgap of the benzochromene-based polymers allows them to absorb a larger portion of the solar spectrum. rsc.orgrsc.org
Higher exciton (B1674681) generation rate: More efficient creation of electron-hole pairs upon light absorption. rsc.org
More effective charge separation: Enhanced dissociation of excitons at the donor-acceptor interface. rsc.org
Higher hole mobility: Improved transport of positive charge carriers to the electrode. rsc.org
The following table summarizes the performance of a polymer solar cell based on a this compound derivative compared to a reference polymer.
| Polymer | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF |
| PBCDTBT | 5.74 | 0.85 | 10.33 | 0.65 |
| PFDTBT | 2.56 | 0.80 | 5.86 | 0.55 |
| PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor. | ||||
| Data sourced from the Journal of Materials Chemistry A. rsc.org |
Derivatives of this compound are also being explored for their potential in light-emitting materials. smolecule.com Their inherent fluorescence and the ability to tune their emission properties through chemical modification make them suitable candidates for use as emitters in OLEDs. nih.gov The development of sterically hindered polydiarylfluorenes incorporating benzo[c]chromene units has been shown to lead to stabilized blue electroluminescence and efficient amplified spontaneous emission, crucial for high-performance displays and lighting. acs.org
Contribution to Catalysis and Sustainable Chemical Processes (e.g., photocatalysts)
The this compound framework and its derivatives are emerging as important scaffolds in the development of novel catalytic systems, particularly in the realm of photocatalysis and sustainable chemistry. acs.orgrsc.org The synthesis of 6H-benzo[c]chromenes can itself be achieved through photocatalytic methods, highlighting the synergy between this compound class and light-driven chemical transformations. acs.orgacs.orgnih.gov
One notable approach involves the use of S-aryl dibenzothiophenium salts, derived from o-benzyl-protected phenols, as precursors for 6H-benzo[c]chromenes. acs.orgacs.orgnih.gov This reaction is initiated by a photocatalytically triggered single-electron transfer to the sulfonium (B1226848) salt, leading to the formation of an aryl radical that subsequently cyclizes to form the desired tricyclic system. acs.orgacs.orgnih.gov Both iridium and ruthenium-based photocatalysts have been employed, with the choice of catalyst influencing the reaction outcome. acs.orgnih.gov For instance, while Ir(ppy)₃ efficiently catalyzes the formation of the this compound, [Ru(bpy)₃]Cl₂ can lead to different products. acs.orgnih.gov
Furthermore, visible-light-mediated, transition-metal-free methods have been developed for the synthesis of 6H-benzo[c]chromenes. rsc.orgresearchgate.net These environmentally friendly procedures often utilize simple bases and operate at room temperature, aligning with the principles of green chemistry. rsc.orgresearchgate.netrsc.org The development of catalyst-free syntheses in aqueous media under microwave irradiation further underscores the move towards more sustainable chemical processes involving 6H-benzo[c]chromenes. rsc.org
The application of this compound derivatives extends to their use in promoting other chemical reactions. For example, they have been implicated in photocatalytic dehydrogenated etherification of 2-aryl benzylic alcohols, demonstrating their utility in constructing complex organic molecules. rsc.org These advancements showcase the growing contribution of this compound chemistry to the development of efficient and sustainable catalytic methods.
Development of Novel Functional Organic Compounds for Diverse Technical Applications
The versatile this compound core serves as a foundational structure for the development of a wide array of novel functional organic compounds with diverse technical applications. orgsyn.org Its inherent chemical reactivity and the ability to introduce various substituents allow for the synthesis of tailored molecules with specific properties. rsc.orgacs.org
One significant area of application is in the creation of fluorescent materials and dyes. smolecule.com Derivatives of 6H-benzo[c]chromen-6-one, for example, have been shown to exhibit bright fluorescence with high quantum yields, making them suitable for use as fluorescent probes in various sensing and imaging applications. nih.govresearchgate.net The photophysical properties of these compounds can be fine-tuned by altering the substitution pattern on the benzo[c]chromene skeleton. nih.gov
The development of synthetic methodologies that tolerate a range of functional groups, such as halogens, sulfones, and trifluoromethyl groups, has further expanded the scope of accessible this compound derivatives. acs.org This functional group tolerance allows for subsequent modifications, such as cross-coupling reactions, to build more complex and functional molecules. acs.org
Recent synthetic strategies, including palladium-catalyzed cascade annulation reactions, have provided efficient routes to various this compound scaffolds. acs.orgfigshare.com These methods often start from readily available precursors and proceed under mild conditions, facilitating the production of these valuable compounds. acs.orgfigshare.com The ability to easily transform the synthesized 6H-benzo[c]chromenes into other valuable derivatives, such as 6H-benzo[c]chromen-6-ones, further enhances their utility in creating a library of functional organic compounds for various technical applications. orgsyn.orgacs.org
Role in Supramolecular Chemistry and Molecular Recognition
The rigid and well-defined three-dimensional structure of the this compound scaffold makes it an intriguing building block in the field of supramolecular chemistry and molecular recognition. The aromatic surfaces and the potential for introducing specific functional groups allow for the design of host molecules capable of selectively binding to guest species.
While direct research on this compound in supramolecular chemistry is an emerging area, the principles of molecular recognition can be applied to this system. The introduction of hydroxyl groups, for instance, can create hydrogen bonding sites, which are crucial for the recognition of complementary molecules. An example of this is seen in a derivative, 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, which has been utilized as a fluorescent sensor for iron(III) ions. The hydroxyl groups are critical for the coordination of the metal ion, leading to a detectable change in the fluorescence properties of the molecule.
The synthesis of macrocycles and other complex architectures incorporating the this compound unit could lead to the development of novel receptors for a variety of guests. The electron-rich aromatic system can participate in π-π stacking interactions, another important non-covalent force in supramolecular assembly. By strategically placing recognition sites on the this compound framework, it is possible to create highly selective and sensitive molecular sensors and hosts for applications in areas such as environmental monitoring and chemical analysis. The development of chemosensors with multiple recognition units for detecting metal ions and anions often relies on chromophoric systems, and the benzo[c]chromene core offers a versatile platform for such designs. researchgate.net
Future Perspectives and Emerging Research Trajectories in 6h Benzo C Chromene Chemistry
Advancements in Sustainable and Atom-Economical Synthetic Methodologies
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of 6H-benzo[c]chromenes, research is increasingly focused on sustainable and atom-economical approaches that minimize waste, avoid harsh reagents, and reduce energy consumption.
Future methodologies are expected to build upon recent breakthroughs in catalysis and reaction design. Palladium-catalyzed reactions, for instance, have shown great promise. A strategy involving a palladium-catalyzed cascade annulation of o-hydroxyarylboronic acids with p-quinone methides, followed by aerial oxidation, provides a mild route to the chromene scaffold. acs.orgfigshare.com Another approach utilizes a palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds, employing molecular oxygen as the sole oxidant, which exemplifies a highly efficient and clean transformation. acs.orgnih.gov The use of palladium nanoparticles is also an emerging area, as they can enhance catalytic efficiency, selectivity, and recyclability, contributing to more economical synthetic processes. rsc.org
Metal-free synthesis is another key trajectory. A visible-light-mediated, transition-metal-free intramolecular C–H arylation has been developed, using blue LEDs at room temperature to construct the 6H-benzo[c]chromene ring. rsc.org This method avoids ligands, additives, and high temperatures. rsc.org Similarly, a metal-free, three-step sequence involving a highly regioselective intermolecular Diels-Alder cycloaddition followed by oxidative aromatization offers good yields and scaffold diversity. rsc.org Photocatalysis also presents a powerful tool for sustainable synthesis. A recently developed protocol uses a photocatalytically triggered radical cyclization of S-aryl dibenzothiophenium salts, derived from o-benzyl-protected phenols, to form the this compound core under mild, light-driven conditions. acs.orgacs.org
These advancements point towards a future where the synthesis of 6H-benzo[c]chromenes will increasingly rely on methods that are not only efficient but also aligned with the principles of green chemistry.
Table 1: Comparison of Emerging Sustainable Synthetic Methods for this compound
| Methodology | Catalyst/Conditions | Key Advantages | Reference(s) |
|---|---|---|---|
| Palladium-Catalyzed Annulation | Palladium catalyst, aerial oxidation | Mild reaction conditions, use of accessible starting materials. | acs.orgfigshare.com |
| Intramolecular Dehydrogenative Coupling | Palladium catalyst, O₂ as terminal oxidant | High efficiency, broad substrate scope, good functional group tolerance. | acs.orgnih.gov |
| Visible-Light-Mediated C-H Arylation | Blue LEDs, KOtBu, DMSO, transition-metal-free | Avoids high temperatures, toxic solvents, and metal catalysts. | rsc.org |
| Diels-Alder/Aromatization Sequence | Metal-free, thermal | Modular and divergent, maximizes scaffold diversity, good yields. | rsc.org |
| Photocatalytic Radical Cyclization | Iridium or Ruthenium photocatalyst, visible light | Mild conditions, scalable, allows for further functionalization. | acs.org |
| Palladium Nanoparticle Catalysis | Pd-PVP NPs | High reactivity, selectivity, stability, and recyclability; elevated atom economy. | rsc.org |
Exploration of Unprecedented Reactivity and Novel Chemical Transformations
Beyond improving synthetic efficiency, researchers are actively exploring novel reactivity patterns of the this compound system and its precursors to access structurally complex and diverse molecules. These explorations often lead to the discovery of unprecedented chemical transformations and intricate reaction cascades.
One notable example is an efficient palladium-catalyzed domino reaction that involves a unique mechanistic pathway. This process includes the breaking of five σ-bonds (two C-Br, two O-H, and one C-C) and the formation of two new σ-bonds (C-C and C-O), showcasing the power of transition metal catalysis to orchestrate complex transformations in a single pot. researchgate.net Organocatalysis has also enabled the development of sophisticated cascade reactions. For instance, a quadruple-cascade reaction has been designed to construct highly functionalized and enantiomerically enriched tetrahydro-6H-benzo[c]chromenes with five stereogenic centers. d-nb.infobeilstein-journals.org This reaction proceeds through a domino oxa-Michael–Michael–Michael–aldol condensation, demonstrating a high degree of control over stereochemistry. beilstein-journals.org
The reactivity of intermediates in novel synthetic pathways is also a fertile ground for discovery. In a photocatalytic approach, a key aryl radical intermediate is generated via single-electron transfer. acs.orgacs.org Mechanistic studies revealed that this radical undergoes a kinetically favored 5-exo-trig cyclization, followed by a ring expansion that is favored by rearomatization to deliver the final tricyclic system. acs.orgacs.org This detailed mechanistic understanding opens avenues for designing new radical-based transformations.
Future research in this area will likely focus on discovering new catalytic systems and reaction sequences that can further expand the chemical space accessible from simple precursors, leading to novel this compound derivatives with unique substitution patterns and stereochemical complexity.
Harnessing Machine Learning and Artificial Intelligence for Rational Design and Prediction
The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the design and discovery of new this compound-based molecules with desired properties. These in silico methods can accelerate the discovery process, reduce experimental costs, and provide deeper insights into structure-activity relationships (SAR).
Structure-based drug design and molecular docking are already being employed to rationally design novel this compound derivatives. nih.govnih.gov For example, these methods were used to develop a new series of selective PI3Kα inhibitors and non-steroidal progesterone (B1679170) receptor antagonists for potential use against cancer. nih.govnih.gov By docking proposed structures into a homology model of the target receptor, researchers can predict binding affinity and guide synthetic efforts toward more potent and selective compounds. nih.gov
The future will likely see a tighter integration of these computational tools with automated synthesis platforms. AI algorithms could design libraries of virtual this compound compounds, predict their properties (e.g., bioactivity, ADMET profiles), prioritize the most promising candidates, and then automatically synthesize them for experimental validation, creating a closed-loop discovery cycle.
Development of Responsive and Smart Materials Incorporating the this compound Unit
The unique electronic and photophysical properties of the this compound core make it an attractive building block for the development of advanced functional materials. Research is moving towards incorporating this scaffold into polymers and other molecular systems to create materials that are responsive to external stimuli, often referred to as "smart" materials.
A significant area of application is in the field of organic electronics and photovoltaics. Researchers have synthesized this compound as a new electron-rich building block for conjugated alternating copolymers. rsc.org By polymerizing it with electron-deficient units, they created low-bandgap polymers with enhanced performance in polymer solar cells. rsc.org The incorporation of the benzo[c]chromene unit led to stronger and broader light absorption, higher exciton (B1674681) generation rates, and more effective charge separation compared to analogous fluorene-based polymers. rsc.org The semiconducting properties conferred by the benzo[c]chromene core are key to its utility in these charge-transfer materials. chim.it
Furthermore, the structural similarity of the chromene framework to molecules known for their photochromic properties suggests potential applications in light-responsive systems. researchgate.net Photochromic materials can change their color and other properties upon irradiation with light, making them suitable for applications such as optical switches, data storage, and smart windows. While research on the photochromism of this compound itself is still nascent, related spiro-fused chromene compounds have been shown to exhibit these properties. researchgate.net
Future work will likely involve the systematic tuning of the electronic properties of the this compound core through targeted functionalization. This will enable the development of a new generation of smart materials with tailored optical and electronic responses for applications in sensors, displays, and energy conversion devices.
Table 2: Applications of this compound in Advanced Materials
| Material Type | Key Property | Potential Application | Research Finding | Reference(s) |
|---|---|---|---|---|
| Conjugated Copolymers | Low bandgap, electron-rich | Polymer Solar Cells (Organic Photovoltaics) | Incorporation of benzo[c]chromene (BC) into polymers like PBCDTBT resulted in a power conversion efficiency of 5.74%, significantly higher than the 2.56% of the fluorene-based analogue. | rsc.org |
| Charge-Transfer Materials | Semiconducting properties | Organic Electronics | The benzo[c]chromene core is a valuable component for conferring semiconducting properties to materials used in organic electronics. | chim.it |
| Photoresponsive Systems | Photochromism (potential) | Optical Switches, Smart Materials | Related spirocyclic chromene compounds exhibit photochromic behavior, suggesting potential for this compound derivatives in light-sensitive applications. | researchgate.net |
Interdisciplinary Research Integrating this compound with Nanotechnology and Advanced Materials Science
The convergence of this compound chemistry with nanotechnology and advanced materials science is opening up new frontiers for innovation. This interdisciplinary approach leverages the unique properties of the molecular scaffold in combination with the novel functionalities offered by nanomaterials.
One of the most direct integrations is the use of nanomaterials as catalysts for the synthesis of this compound derivatives. As mentioned, palladium nanoparticles have been successfully employed to catalyze C-H activation reactions, leading to the efficient synthesis of the benzo[c]chromene core with high atom economy. rsc.org This synergy between nanocatalysis and organic synthesis is crucial for developing more sustainable and powerful chemical manufacturing processes.
Beyond synthesis, the this compound unit is being incorporated into functional materials designed for specific technological applications. In materials science, the focus is on creating low-bandgap polymers for use in organic photovoltaics. rsc.orgchim.it The development of polymers like PBCDTBT and PBCDPP2T, which feature the this compound moiety, has led to solar cells with significantly improved power conversion efficiencies. rsc.org This highlights how molecular design centered on the chromene scaffold can directly impact the performance of advanced materials.
Looking ahead, the integration of this compound derivatives with other classes of nanomaterials, such as quantum dots, carbon nanotubes, or graphene, could lead to novel hybrid materials with unprecedented properties. These materials could find applications in highly sensitive chemical sensors, advanced biomedical imaging agents, or next-generation electronic devices. The ability to functionalize the this compound core provides a versatile platform for covalently linking it to nanoparticles or embedding it within nanocomposite structures, paving the way for a new wave of "smart" nanocomposites with tailored functionalities.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for constructing 6H-benzo[c]chromene scaffolds, and how do they differ in efficiency and applicability?
- Answer : The synthesis of this compound scaffolds employs diverse strategies. Traditional methods include Pd-catalyzed annulation with o-hydroxyarylboronic acids under mild conditions, yielding derivatives that can be oxidized to 6H-benzo[c]chromen-6-ones . Metal-free approaches using visible light (blue LED) and triethylamine (Et3N)-promoted cyclization at room temperature have emerged as eco-friendly alternatives, avoiding toxic solvents and high temperatures . Efficiency varies: Pd-based methods achieve high regioselectivity but require transition metals, while photochemical methods offer sustainability at moderate yields (e.g., 68% in radical cyclization) .
Q. How is the structural confirmation of this compound derivatives validated in academic research?
- Answer : Single-crystal X-ray diffraction (XRD) analysis is the gold standard for unambiguous structural confirmation. For example, a synthesized this compound derivative was validated via XRD, confirming bond lengths and angles consistent with the expected scaffold . Complementary techniques like NMR, IR, and mass spectrometry are used for preliminary characterization, with XRD reserved for resolving complex stereochemistry .
Q. What pharmacological targets are commonly associated with this compound derivatives?
- Answer : These derivatives exhibit activity against diverse targets:
- PI3Kα : Selective inhibitors (e.g., XJTU-L453) show anti-breast cancer efficacy in NCG mouse models, with binding modes analyzed via PDB (ID: 5DXT) .
- ERβ : 3,8-Bis-hydroxylated analogs act as potent and selective ERβ agonists, relevant for hormone-responsive diseases .
- PDE2 : Alkoxylated derivatives (e.g., compound 1f) inhibit PDE2 (IC50 = 3.67 ± 0.47 µM), demonstrating neuroprotective effects in corticosterone-induced HT-22 cell models .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar this compound derivatives?
- Answer : Contradictions arise from subtle structural variations (e.g., substituent position, stereochemistry). Methodological approaches include:
- SAR Studies : Systematic modification of functional groups (e.g., alkoxy vs. hydroxyl) to correlate structure with activity .
- Triangulation : Cross-validating data via enzyme assays, cell-based models, and computational docking (e.g., analyzing PI3Kα binding pockets for selectivity) .
- Dose-Response Analysis : Testing compounds across concentrations to identify non-linear effects, as seen in neuroprotection studies .
Q. What strategies enable eco-friendly synthesis of 6H-benzo[c]chromenes while maintaining scalability?
- Answer : Green chemistry approaches prioritize:
- Photoredox Catalysis : Using Ir(ppy)3 and blue LED for radical cyclization, eliminating metal catalysts and high temperatures .
- Solvent Optimization : Replacing benzene with less toxic solvents (e.g., sym-trimethylbenzene) in intramolecular cyclization .
- Aerial Oxidation : Leveraging ambient O2 to convert intermediates to chromen-6-ones, reducing reliance on harsh oxidants .
Q. How are in vivo models employed to validate the therapeutic potential of this compound-based inhibitors?
- Answer : Preclinical validation involves:
- Xenograft Models : NCG mice implanted with MCF-7 tumors treated with PI3Kα inhibitors (e.g., XJTU-L453) to assess tumor regression and toxicity .
- Neuroprotection Assays : HT-22 hippocampal neurons exposed to corticosterone, with rescue efficacy quantified via MTT assays and PDE2 inhibition .
- Pharmacokinetics : Monitoring metabolite stability (e.g., urolithins from 6H-benzo[c]chromen-6-ones) to ensure bioavailability .
Methodological Considerations
Q. What experimental design principles ensure reproducibility in synthesizing 6H-benzo[c]chromenes?
- Answer : Key principles include:
- Reagent Purity : Use commercially available o-hydroxyarylboronic acids with ≥95% purity to minimize side reactions .
- Reaction Monitoring : TLC or HPLC to track progress, especially in photoredox reactions with time-sensitive intermediates .
- Data Triangulation : Combine XRD, spectroscopy, and chromatographic data for structural validation .
Q. How can computational tools enhance the design of this compound-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
